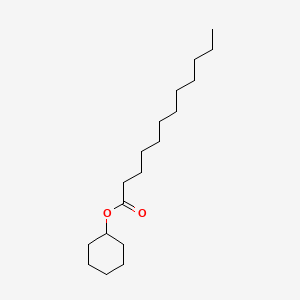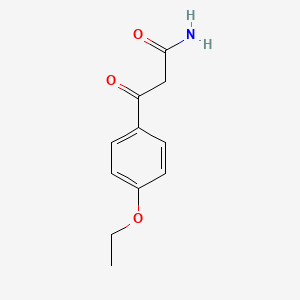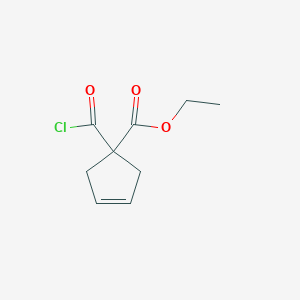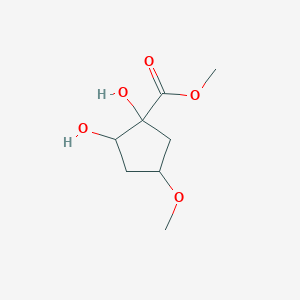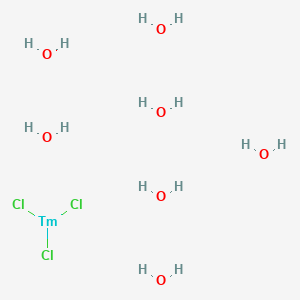
Thulium(III) chloride heptahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thulium(III) chloride heptahydrate is an inorganic compound composed of thulium and chlorine, with the chemical formula TmCl₃·7H₂O. It forms light green hygroscopic crystals and is highly soluble in water. Thulium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: Thulium(III) chloride heptahydrate can be synthesized through several methods:
Reaction with Hydrochloric Acid: Thulium(III) oxide (Tm₂O₃) is dissolved in concentrated hydrochloric acid (HCl), resulting in the formation of thulium(III) chloride and water. The reaction is as follows: [ \text{Tm}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{TmCl}_3 + 3\text{H}_2\text{O} ]
Direct Reaction with Chlorine: Thulium metal reacts directly with chlorine gas to form thulium(III) chloride: [ 2\text{Tm} + 3\text{Cl}_2 \rightarrow 2\text{TmCl}_3 ]
Industrial Production Methods: Industrial production of this compound typically involves the reaction of thulium(III) oxide with hydrochloric acid, followed by crystallization to obtain the heptahydrate form.
Types of Reactions:
Oxidation and Reduction: Thulium(III) chloride can undergo redox reactions, where thulium can be reduced to lower oxidation states or oxidized to higher states.
Substitution Reactions: Thulium(III) chloride can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Strong Bases: Reacting thulium(III) chloride with strong bases like sodium hydroxide (NaOH) results in the formation of thulium(III) oxide.
Hydrochloric Acid: As mentioned, hydrochloric acid is commonly used in the synthesis of thulium(III) chloride.
Major Products:
Thulium(III) Oxide: Formed by reacting thulium(III) chloride with strong bases.
Thulium(III) Hydroxide: Can be formed under certain conditions.
科学的研究の応用
Thulium(III) chloride heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various thulium-containing compounds and nanostructures.
Biology: Employed in proteomics research and as a dopant in biological imaging techniques.
Medicine: Utilized in the development of medical imaging agents and therapeutic compounds.
Industry: Important in the production of glass, phosphors, and lasers. It is also used as a dopant for fiber amplifiers in telecommunications.
作用機序
The mechanism of action of thulium(III) chloride heptahydrate depends on its application:
Photocatalysis: In NIR photocatalysis, thulium ions can absorb and emit near-infrared light, facilitating various photochemical reactions.
Dopant in Lasers: Thulium ions can enhance the efficiency and performance of lasers by providing specific energy transitions.
類似化合物との比較
Erbium(III) Chloride: Similar in structure and applications, used in lasers and optical fibers.
Ytterbium(III) Chloride: Another rare earth chloride with applications in lasers and materials science.
Thulium(II) Chloride: A lower oxidation state of thulium chloride with different chemical properties.
Uniqueness: Thulium(III) chloride heptahydrate is unique due to its specific optical and electronic properties, making it highly valuable in advanced scientific and industrial applications.
特性
分子式 |
Cl3H14O7Tm |
|---|---|
分子量 |
401.40 g/mol |
IUPAC名 |
trichlorothulium;heptahydrate |
InChI |
InChI=1S/3ClH.7H2O.Tm/h3*1H;7*1H2;/q;;;;;;;;;;+3/p-3 |
InChIキー |
OJYFELNMGVBICO-UHFFFAOYSA-K |
正規SMILES |
O.O.O.O.O.O.O.Cl[Tm](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one](/img/structure/B13791413.png)
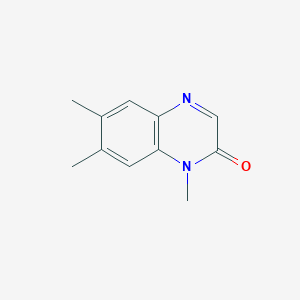
![1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B13791422.png)
![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile](/img/structure/B13791440.png)

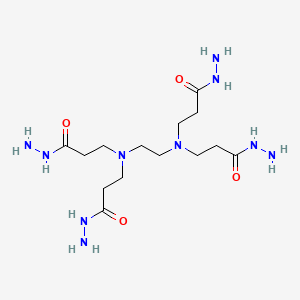
![1,2,6-Triazaspiro[4.4]nonane](/img/structure/B13791467.png)
